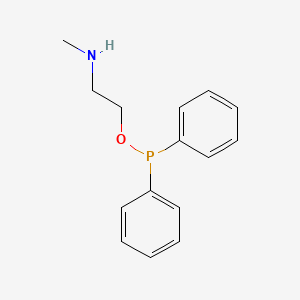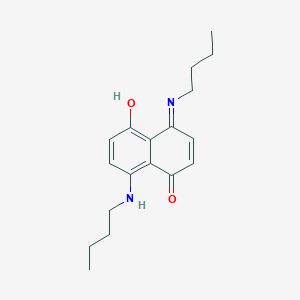
5-(Bromomethyl)-2,4,4-trimethyl-1,3-dioxolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Bromomethyl)-2,4,4-trimethyl-1,3-dioxolane is an organic compound that features a bromomethyl group attached to a dioxolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Bromomethyl)-2,4,4-trimethyl-1,3-dioxolane typically involves the bromination of a precursor compound. One common method is the bromination of 2,4,4-trimethyl-1,3-dioxolane using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is usually carried out in an inert solvent like carbon tetrachloride under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar bromination techniques but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification methods to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
5-(Bromomethyl)-2,4,4-trimethyl-1,3-dioxolane can undergo several types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by various nucleophiles, leading to the formation of different derivatives.
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can convert the bromomethyl group to a methyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium iodide (NaI) in acetone, which facilitates the substitution of the bromine atom.
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) can reduce the bromomethyl group.
Major Products Formed
Nucleophilic Substitution: Products vary depending on the nucleophile used, such as iodides, thiols, or amines.
Oxidation: Products include alcohols, aldehydes, or carboxylic acids.
Reduction: The primary product is 2,4,4-trimethyl-1,3-dioxolane.
Scientific Research Applications
5-(Bromomethyl)-2,4,4-trimethyl-1,3-dioxolane has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-(Bromomethyl)-2,4,4-trimethyl-1,3-dioxolane involves its reactivity due to the presence of the bromomethyl group. This group is highly reactive towards nucleophiles, making the compound a versatile intermediate in various chemical reactions. The molecular targets and pathways depend on the specific application and the nature of the nucleophiles or other reactants involved.
Comparison with Similar Compounds
Similar Compounds
Benzyl Bromide: Similar in having a bromomethyl group but attached to a benzene ring.
2-Bromo-2-methylpropane: Another compound with a bromomethyl group but attached to a different carbon skeleton.
Uniqueness
5-(Bromomethyl)-2,4,4-trimethyl-1,3-dioxolane is unique due to its dioxolane ring structure, which imparts different chemical properties and reactivity compared to other bromomethyl compounds. This uniqueness makes it valuable in specific synthetic applications where the dioxolane ring is beneficial.
Properties
CAS No. |
89995-38-0 |
|---|---|
Molecular Formula |
C7H13BrO2 |
Molecular Weight |
209.08 g/mol |
IUPAC Name |
5-(bromomethyl)-2,4,4-trimethyl-1,3-dioxolane |
InChI |
InChI=1S/C7H13BrO2/c1-5-9-6(4-8)7(2,3)10-5/h5-6H,4H2,1-3H3 |
InChI Key |
SFKCRYYJYWWPDK-UHFFFAOYSA-N |
Canonical SMILES |
CC1OC(C(O1)(C)C)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


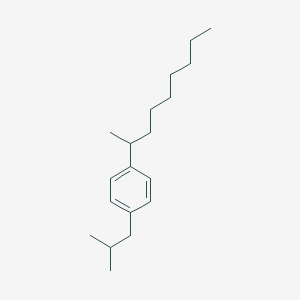
![2-Chloro-5-[(3-iodoprop-2-yn-1-yl)oxy]-4-methoxypyrimidine](/img/structure/B14370513.png)
![2-{4-[(4-Ethenylphenyl)methoxy]phenyl}-4,5-dihydro-1,3-oxazole](/img/structure/B14370515.png)

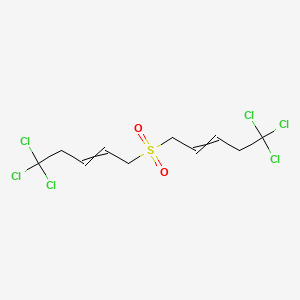
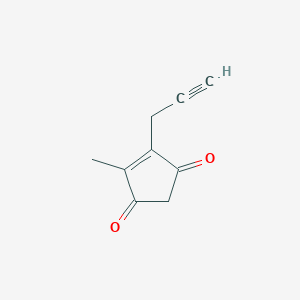
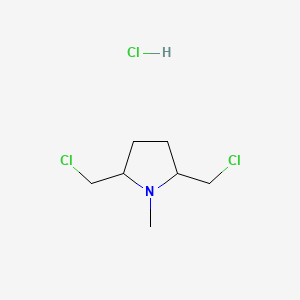

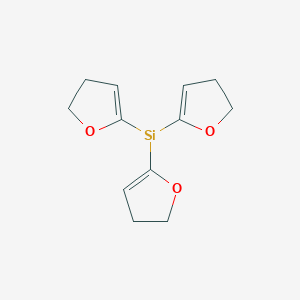
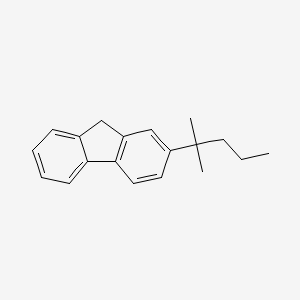
![3,3,5a-Trimethyl-3,4,5a,6,7,8,9,9a-octahydrodibenzo[b,d]furan-1(2H)-one](/img/structure/B14370562.png)
